Iso-isovelleral

Description

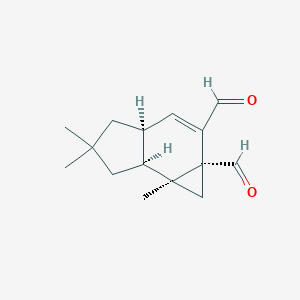

Structure

2D Structure

3D Structure

Properties

CAS No. |

109956-89-0 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(1aR,3aS,6aS,6bS)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde |

InChI |

InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3/t10-,12+,14+,15+/m1/s1 |

InChI Key |

PJAAESPGJOSQGZ-WCUVEOEZSA-N |

SMILES |

CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C |

Isomeric SMILES |

C[C@@]12C[C@@]1(C(=C[C@H]3[C@@H]2CC(C3)(C)C)C=O)C=O |

Canonical SMILES |

CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Roles of Iso Isovelleral

Fungal Bioproduction and Distribution

The production of iso-isovelleral and isovelleral (B1219049) is a notable characteristic of certain species within the Russula and Lactarius genera, collectively known as the Russulaceae family.

This compound, or its isomer isovelleral, has been isolated from the fruit bodies of several Lactarius and Russula species. Prominent examples include Lactarius vellereus, where isovelleral is a key compound formed upon injury nih.gov. Lactifluus piperatus and Lactarius rufus are also reported to contain isovelleral. Studies on Russula species, specifically Russula aff. anthracina, R. chloroides, and R. senecis, have identified isovelleral as a volatile compound with significant antifungal activity. These findings highlight the widespread presence of this compound or its isomers within these fungal groups.

| Fungal Species | Compound Isolated | Reference |

| Lactarius vellereus | Isovelleral | nih.gov |

| Lactifluus piperatus | Isovelleral | |

| Lactarius rufus | Isovelleral | |

| Russula aff. anthracina | Isovelleral | |

| Russula chloroides | Isovelleral | |

| Russula senecis | Isovelleral |

While the presence of this compound and related compounds is characteristic of certain Russula and Lactarius species, variations in their production related to geographical location and specific habitat conditions have been noted in broader studies of fungal metabolites and defense compounds. Research on other organisms suggests that microbial composition, which can vary with habitat, may correlate with the production of certain volatile compounds, including this compound in at least one instance outside of fungi. Habitat partitioning has been observed in Lactarius species in different geographical areas, suggesting that environmental factors and ecological niches can influence the distribution and potentially the chemical profiles of these fungi. While direct detailed data on geographical and habitat-specific variations in the production levels of this compound in the specified mushroom species is limited in the provided results, the broader context of fungal ecology and metabolite production suggests that such variations are plausible and warrant further investigation.

Isolation from Russula and Lactarius Genera (e.g., Lactarius vellereus, Lactifluus piperatus, Lactarius rufus, Russula aff. anthracina, R. chloroides, R. senecis)

Biosynthetic Pathways and Precursor Chemistry

The formation of this compound and isovelleral in fungi involves specific enzymatic transformations of less active precursor molecules, forming a crucial part of their defense strategy.

A key aspect of the biosynthesis of isovelleral (and likely this compound) is the rapid enzymatic conversion of inert precursors upon injury to the fungal tissue. In Lactarius vellereus, stearoylvelutinal (B1220943) has been identified as a primary precursor that is enzymatically transformed into the dialdehyde (B1249045) isovelleral nih.gov. This conversion is a rapid process that occurs within seconds of physical damage to the fruit body nih.gov.

The enzymatic production of isovelleral from precursors like stearoylvelutinal is a prime example of a binary chemical defense system in fungi nih.gov. In this system, the precursor and the necessary enzymes are stored separately within the intact mushroom fruit body. Physical injury disrupts this compartmentalization, bringing the precursor and enzymes into contact and triggering the rapid release of the pungent and biologically active dialdehydes nih.gov. This rapid formation of irritant compounds at the site of injury serves to deter herbivores and inhibit the growth of competing microorganisms nih.gov. The dialdehydes are typically reduced to less active compounds over a longer period, limiting the mushroom's exposure to its own reactive metabolites nih.gov.

Biomimetic transformations, which aim to synthetically replicate natural biochemical processes, have provided valuable insights into the potential mechanisms involved in the conversion of precursors to isovelleral. Studies on the biomimetic transformation of stearoylvelutinal to isovelleral have been conducted to understand the chemical steps involved in the enzymatic pathway nih.gov. These synthetic approaches can help elucidate the intermediates and reaction conditions that mirror the natural enzymatic conversion, contributing to a deeper understanding of the biosynthesis of these defense compounds nih.gov.

Elucidation of Binary Chemical Defense System Mechanisms

Role in Interspecies Ecological Interactions

Isovelleral, a pungent sesquiterpene dialdehyde, plays a significant role in the ecological interactions of the organisms that produce it, primarily certain fungi species. Its biological activities are largely centered around its function as a defensive metabolite against various organisms in the ecosystem.

Chemical Defense Against Predators and Fungivores

Isovelleral is recognized as a key component of a chemical defense system employed by some fungi, particularly species within the genus Lactarius. It is thought to be part of a defense mechanism against predators and fungivores nih.govresearchgate.net. The compound is not typically stored in its active form but is rapidly synthesized in response to injury or mechanical damage to the fungal tissue nih.govresearchgate.netresearchgate.net. This rapid production occurs from inactive precursors stored within specialized structures, such as the laticiferous hyphae found in Lactarius species nih.gov.

The defensive action of isovelleral is attributed to its intensely pungent and irritant properties nih.govbmrb.io. This pungency acts as a deterrent, discouraging consumption by animals that feed on fungi nih.govbmrb.io. Studies involving natural fungivores, such as possums (Didelphis virginiana), have demonstrated that fungal species containing isovelleral are unpalatable and strongly repelled these animals nih.govbmrb.io. The noxious effects of isovelleral are mediated, at least in part, through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key component of chemosensory detection systems in various organisms nih.gov. This activation can lead to the induction of avoidance behavior in target organisms nih.gov. The presence of two aldehyde groups in isovelleral is considered responsible for its various biological activities, including antifeedant properties nih.gov.

Antifeedant and Repellent Properties in Ecosystems

Beyond its role in deterring mammalian fungivores, isovelleral also exhibits antifeedant and repellent properties against insects and other organisms in ecosystems bmrb.ioresearchgate.net. Research has shown that isovelleral can act as a potent antifeedant against insects, such as the fall webworm, Spilosoma obliqua researchgate.nettandfonline.com. This antifeeding activity contributes to the protection of the producing organism from herbivory bmrb.ioresearchgate.net.

The pungent taste associated with isovelleral in humans is also indicative of its deterrent nature across different taxa bmrb.ioresearchgate.net. The mechanism behind these antifeedant effects is thought to involve the interaction of the unsaturated 1,4-dialdehyde moiety present in isovelleral with biological targets, potentially including the activation of ion channels like TRPA1, which are involved in sensing irritants nih.govbmrb.ioresearchgate.net. This multifaceted activity underscores the importance of isovelleral as a chemical defense agent influencing feeding behavior in various ecological interactions.

Emission as a Volatile Organic Compound (VOC) in Fungal-Plant Interactions

Isovelleral has been identified as a volatile organic compound (VOC) produced by certain fungi, and these volatile emissions can play a role in fungal interactions, including those with plants researchgate.netresearchgate.net. While much research on fungal VOCs has focused on smaller molecules, sesquiterpenes like isovelleral are also part of the volatile profiles emitted by fungi goettingen-research-online.de.

Studies have demonstrated that volatile compounds isolated from certain Russula species, which are known to produce isovelleral, exhibit significant antifungal activity against plant-pathogenic fungi researchgate.netresearchgate.net. Specifically, isovelleral has been identified as a major antifungal compound in the volatile extracts of Russula species and has shown the ability to inhibit the germination of conidia from plant pathogens such as Alternaria brassicicola at very low vapor concentrations researchgate.netresearchgate.net. This suggests that the emission of isovelleral as a VOC can contribute to the defense of the producing fungus, and potentially associated plants (in the case of mycorrhizal fungi), against fungal pathogens in the environment researchgate.netresearchgate.net. Fungal VOCs, including sesquiterpenes, are increasingly recognized for their diverse roles in mediating interactions between fungi, plants, and other microorganisms goettingen-research-online.demdpi.comfrontiersin.org.

Advanced Chemical Synthesis and Derivatization Strategies for Iso Isovelleral

Enantioselective Total Synthesis Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is particularly important for biologically active molecules where different enantiomers can have vastly different effects.

Chiral Starting Material Approaches (e.g., D-Ribonolactone)

One strategy for achieving enantioselectivity is to utilize naturally occurring chiral compounds as starting materials, leveraging their inherent stereochemistry. D-Ribonolactone, a carbohydrate derivative, has been employed as a chiral pool for the enantioselective synthesis of (+)-isovelleral. rsc.orgrsc.orgresearchgate.net This approach involves functionalizing D-ribonolactone to create a diene-dienophile precursor suitable for subsequent cyclization reactions. D-Ribonolactone is a versatile chiral building block due to its multiple functionalities and stereogenic centers. researchgate.net

Diastereoselective Intramolecular Diels–Alder Cyclization

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing cyclic systems with high stereocontrol. In the context of isovelleral (B1219049) synthesis, a diastereoselective intramolecular Diels-Alder cyclization of a chiral intermediate derived from D-ribonolactone has been a key step. rsc.orgrsc.org This reaction yields the bicyclic core structure of isovelleral with high diastereoselectivity and enantiomeric excess. The reaction typically involves heating the diene-dienophile precursor in a solvent like toluene (B28343).

Tandem Rearrangement−Cyclopropanation Sequences

Tandem reactions, where multiple transformations occur sequentially without isolating intermediates, offer efficiency in synthesis. A novel route to the marasmane skeleton, relevant to iso-isovelleral, involves a tandem rearrangement-cyclopropanation sequence. nih.govacs.orgresearchgate.netresearchgate.net One such approach utilizes a MgI₂-catalyzed rearrangement-cyclopropanation of a trimethylsilyl (B98337) enol ether, which proceeds with high yield and complete diastereoselectivity. nih.govacs.org This strategy provides an efficient way to construct the bicyclo[4.1.0]heptane framework characteristic of isovelleral and this compound. nih.gov

Organocatalyzed Annulation Reactions

Organocatalysis, which uses small organic molecules as catalysts, provides an alternative to metal catalysis for enantioselective transformations. Organocatalyzed annulation reactions have been explored in the total synthesis of natural products containing cyclic systems. While direct application to this compound is not explicitly detailed in the provided snippets, organocatalysis, specifically asymmetric intramolecular annulation using N-heterocyclic carbene catalysts, has been used in the synthesis of related protoilludane natural products, leading to cyclic structures with high selectivity. thieme-connect.com This suggests the potential applicability of similar organocatalytic strategies for constructing the core structure of this compound. Research also highlights the use of organocatalyzed annulation reactions in the total synthesis of other natural products with complex cyclic skeletons. researchgate.net

Control of Absolute Stereochemistry and Enantiomeric Purity

Controlling the absolute stereochemistry and achieving high enantiomeric purity are critical challenges in the synthesis of chiral natural products. Various strategies are employed to address this, including the use of chiral starting materials, diastereoselective reactions, and asymmetric catalysis. rsc.orgrsc.orgacs.organu.edu.auacs.orgyork.ac.ukchemrxiv.org The synthesis of (+)-isovelleral using D-ribonolactone exemplifies the chiral starting material approach, where the inherent stereochemistry of the starting material dictates the absolute configuration of the product. rsc.orgrsc.org Diastereoselective reactions, such as the intramolecular Diels-Alder cyclization, create new stereocenters with a defined relative configuration. rsc.orgrsc.org Asymmetric catalysis, using chiral catalysts, can induce enantioselectivity in reactions involving achiral or racemic substrates. thieme-connect.comacs.orgyork.ac.ukchemrxiv.org Techniques like NMR spectroscopy with chiral shift reagents or chiral stationary phases in chromatography (HPLC or GC) are used to determine enantiomeric purity (expressed as enantiomeric excess, e.e.). york.ac.uklibretexts.org Achieving high enantiomeric excess, often greater than 95%, is a common goal in these synthetic efforts.

Synthetic Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of natural products is important for exploring structure-activity relationships and developing new compounds with modified properties. Studies have reported the preparation of synthetic analogues of isovelleral, which share the bicyclo[4.1.0]hept-2-en-1,2-dicarbaldehyde system. researchgate.netresearchgate.net These analogues may involve modifications to the carbon skeleton or functional groups. For example, decaline (B1670448) analogues of isovelleral have been synthesized and their biological activities compared to the natural product. researchgate.netresearchgate.net These studies involve preparing isomers with variations in the ring system while retaining the characteristic dialdehyde (B1249045) moiety. researchgate.netresearchgate.net Derivatization of isovelleral can also occur through reactions at the double bonds or aldehyde groups, leading to various substituted derivatives. Common reactions include oxidation, reduction, and substitution.

Design and Synthesis of Structural Analogues Retaining Bioactive Moieties

The design and synthesis of structural analogues of isovelleral, including this compound, often focus on retaining the bicyclo[4.1.0]hept-2-en-1,2-dicarbaldehyde system, which is considered crucial for their bioactivities researchgate.netznaturforsch.com. Researchers have prepared decaline analogues as part of investigations into structure-activity relationships znaturforsch.comresearchgate.netresearchgate.net. These synthetic efforts aim to understand how modifications to the core structure impact biological activity.

Decaline Analogues and Their Structural-Activity Correlations

Decaline analogues of isovelleral have been synthesized to explore the relationship between their chemical structure and biological activity znaturforsch.comresearchgate.netresearchgate.net. Studies comparing the cytotoxic and antimicrobial activities of these analogues with the natural product have shown varying potencies depending on the specific isomer znaturforsch.comresearchgate.net. For instance, two specific decaline isomers were found to be as active as isovelleral, while another isomer exhibited approximately tenfold lower potency znaturforsch.comresearchgate.net. This highlights the importance of stereochemistry and structural features in determining the biological effects of these compounds.

Tridemethylated and Other Substituted this compound Derivatives

Synthesis of derivatives like tridemethylisovelleral, which lacks the methyl groups present in isovelleral, has been reported researchgate.net. Tridemethylisovelleral was found to be significantly more cytotoxic than isovelleral, suggesting that the methyl groups influence activity researchgate.net. This indicates that modifications to substituents can lead to derivatives with altered biological profiles.

Biomimetic Precursors and Prodrug Strategies (e.g., Methyl Acetals)

Biomimetic synthesis approaches have been explored, mimicking the natural biosynthesis of isovelleral in fungi arkat-usa.org. This involves designing stable precursors, such as methyl acetals, that can be converted to the active dialdehyde form under specific conditions arkat-usa.org. These strategies are relevant for developing potential prodrugs, where the inactive precursor is delivered to a target site and then converted to the active compound . The hydrolysis of methyl acetals to the corresponding dialdehyde can be catalyzed by acidic conditions arkat-usa.org.

Comparative Synthesis and Activity of Related Unsaturated Dialdehydes (e.g., Polygodial, Merulidial, Velleral)

This compound belongs to a class of bioactive unsaturated dialdehydes that includes compounds like polygodial, merulidial, and velleral nih.govnih.govctdbase.orggoogle.com. Comparative studies on the synthesis and activity of these related compounds provide insights into the structural requirements for their biological effects nih.govtandfonline.com. While isovelleral and polygodial share some antibiotic and cytotoxic activities, their reactivity towards primary amines, which has been suggested as a mechanism for their bioactivity, can differ significantly tandfonline.comresearchgate.net. For example, polygodial reacts considerably faster with primary amines than isovelleral tandfonline.com. The mutagenic activity can also vary among these compounds and their enantiomers researchgate.netresearchgate.netnih.gov.

Here is a comparative overview of the activities mentioned:

| Compound | Antimicrobial Activity | Cytotoxic Activity | Mutagenic Activity (Ames' TA98) | Reactivity with Primary Amines |

| This compound | Active | Active | Active | |

| Isovelleral | Active | Active | Active ((+)-isomer more potent) researchgate.netnih.gov | Slower than Polygodial tandfonline.com |

| Polygodial | Active | Active | Active | Faster than Isovelleral tandfonline.com |

| Merulidial | Active | Active | ||

| Velleral | Active | Active |

Note: Information on the reactivity of this compound with primary amines was not explicitly found in the provided context.

Chemical Reactivity and Transformational Studies

Reduction Reactions and Metabolite Formation (e.g., Isovellerol)

Reduction reactions involving the aldehyde functional groups are significant pathways in the chemistry of isovelleral and likely for this compound. Aldehydes can undergo reduction to form primary alcohols. For isovelleral, this type of transformation can lead to the formation of isovellerol, which is listed as a downstream product of isovelleral lookchem.com.

General reduction of aldehyde groups can be achieved using various reducing agents. Common reagents capable of converting aldehyde functionalities to their corresponding alcohol counterparts include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) . These reactions typically involve the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

The formation of isovellerol from isovelleral exemplifies a metabolite formation pathway likely involving such reduction processes in biological systems or under specific laboratory conditions designed to mimic these transformations.

Substitution Reactions and Functional Group Transformations

Substitution reactions on sesquiterpene dialdehydes like isovelleral can occur at various sites, including the double bonds and the aldehyde carbonyl carbons . These reactions allow for the introduction of new functional groups or the modification of existing ones.

While isovelleral is known to react with primary amines, leading to the formation of pyrrole (B145914) derivatives, this reaction has been noted to be slow, and other products may also form tandfonline.com. This suggests that the reactivity of the aldehyde groups towards nucleophilic substitution or addition-elimination pathways can be influenced by the complex molecular architecture of the sesquiterpene skeleton.

Functional group transformations are central to organic synthesis, allowing for the conversion of one functional group into another through various reaction types, including substitution. youtube.comlibretexts.org The aldehyde groups in this compound, similar to other aldehydes, are susceptible to nucleophilic attack at the electrophilic carbonyl carbon solubilityofthings.com. This reactivity can be exploited for various transformations beyond simple reduction, such as the formation of acetals, imines, or oximes, depending on the reacting nucleophile and conditions. Substitution reactions can also occur on the carbon skeleton, particularly at sites adjacent to functional groups or double bonds, although the specific pathways for this compound would depend on its precise structure and the reaction conditions employed.

Thermal and Isomerization Pathways

Thermal treatment can induce significant structural rearrangements in sesquiterpene dialdehydes like isovelleral. The thermal isomerization of isovelleral has been studied, revealing a reversible process that involves a ring opening of the cis-methylcyclopropanecarboxaldehyde group acs.orgacs.org. This rearrangement proceeds via an intramolecular ene reaction, forming a bicyclic enol intermediate acs.orgrsc.org.

The thermal isomerization of isovelleral can lead to products with inverted orientations of the cyclopropane (B1198618) rings lookchem.comacs.org. Studies have shown that heating isovelleral can establish an equilibrium with its isomer acs.org. For instance, an equilibrium ratio of approximately 1:1 between isovelleral and its isomer was observed after heating at 175°C in toluene for 2 hours acs.org.

Further research into the mechanism of this thermal rearrangement has indicated that it involves a acs.org homodienyl hydrogen shift, leading to the enol intermediate acs.org. The process is reversible, and deuterium (B1214612) labeling studies have provided insights into the migration of hydrogen atoms during the reaction acs.org. The kinetic parameters of this rearrangement are comparable to those reported for similar thermal ring-opening reactions of related cyclopropane derivatives acs.org.

The thermal and isomerization pathways highlight the dynamic nature of the this compound (and isovelleral) scaffold under elevated temperatures, showcasing complex pericyclic reaction mechanisms that can lead to structural isomers.

Molecular Mechanisms of Biological Activity of Iso Isovelleral

Interactions with Mammalian Sensory Receptors and Ion Channels

Iso-isovelleral interacts with several mammalian sensory receptors and ion channels, contributing to its physiological effects, such as inducing pungent sensations and potentially influencing neuronal signaling.

Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channel

This compound is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel nih.govnih.govphysiology.org. TRPA1 is an ion channel expressed in sensory neurons and is involved in detecting noxious chemical stimuli and mediating inflammatory pain signaling nih.govnih.govrepositoriosalud.es. Studies have shown that isovelleral (B1219049) robustly activates Ca2+ influx and cationic currents through TRPA1 channels expressed in primary sensory neurons and heterologous cells nih.gov. Behavioral experiments using TRPA1-deficient mice demonstrated greatly reduced nocifensive behavior in response to isovelleral, indicating that TRPA1 is a major receptor for isovelleral in vivo nih.govresearchgate.net. The mechanism of TRPA1 activation by pungent sesquiterpenes like isovelleral is thought to involve covalent modification of cysteine and lysine (B10760008) residues within the TRPA1 protein, similar to other electrophilic TRPA1 agonists nih.govnih.govrepositoriosalud.es. This compound contains α,β-unsaturated dialdehyde (B1249045) moieties that are potentially capable of forming Michael adducts or Schiff bases with these reactive amino acid residues nih.gov. This activation appears to be independent of extracellular and intracellular Ca2+, suggesting a direct interaction with the channel nih.gov.

Antagonism and Agonism at Vanilloid Receptor 1 (TRPV1)

The interaction of isovelleral with the Vanilloid Receptor 1 (TRPV1), another TRP channel involved in pain and thermosensation, is complex nih.govmdpi.com. While initial proposals suggested isovelleral might act on vanilloid receptors to induce pungent sensations and neurogenic inflammation, pharmacological studies on cloned vanilloid receptors, including human, rat, and porcine TRPV1 isoforms, failed to detect significant agonist activity of isovelleral nih.govnih.gov. Instead, research indicates that isovelleral exhibits TRPV1 antagonist activity, effectively inhibiting capsaicin (B1668287) activation of TRPV1 at concentrations comparable to known antagonists like capsazepine (B1668289) and ruthenium red nih.gov. Despite the lack of direct agonist activity on cloned TRPV1, isovelleral has been shown to induce Ca2+ influx into cultured sensory neurons, which was partially reduced by the vanilloid antagonist capsazepine nih.gov. This suggests that while isovelleral can trigger calcium influx in sensory neurons, its primary mechanism for this effect may not be direct agonism of TRPV1, and other targets like TRPA1 play a more significant role nih.gov.

Mechanisms of Neuronal Calcium Influx and Excitation

This compound induces Ca2+ influx into cultured sensory neurons, leading to neuronal excitation nih.govnih.gov. This influx contributes to the pungent sensation and potential neurogenic inflammation associated with the compound nih.gov. While TRPV1 was initially considered a primary target for this Ca2+ influx, studies using TRPV1-deficient neurons and pharmacological inhibitors have shown that a significant portion of isovelleral-induced calcium influx is independent of TRPV1 nih.gov. As discussed, TRPA1 activation by isovelleral is a key mechanism driving Ca2+ influx and subsequent neuronal excitation nih.gov. The activation of TRPA1 channels, which are permeable to calcium ions, leads to the influx of Ca2+ into the neuron, contributing to membrane depolarization and the generation of action potentials nih.govplos.orgfrontiersin.orgnih.gov.

Differential Affinity for Dopamine (B1211576) D1 Receptors by Enantiomers

This compound exists as enantiomers, and studies have revealed differential affinity of these enantiomers for the dopamine D1 receptor nih.govanu.edu.au. While the antimicrobial and cytotoxic activities of the two enantiomers appear comparable, their interaction with the dopamine D1 receptor differs significantly nih.gov. Specifically, the natural (+)-isovelleral enantiomer and the synthetic (-)-isovelleral enantiomer have been shown to possess different affinities for the dopamine D1 receptor nih.gov. This differential affinity suggests that the stereochemistry of isovelleral plays a role in its interaction with this specific neurotransmitter receptor nih.gov.

Antifungal and Antimicrobial Mechanisms of Action

Beyond its interactions with mammalian systems, isovelleral also exhibits antifungal and antimicrobial properties.

Disruption of Fungal Cell Membrane Integrity and Permeability

The antifungal activity of isovelleral is attributed, at least in part, to its interaction with fungal cell membranes frontiersin.orgjustintimemedicine.comcreative-biolabs.com. This interaction is believed to lead to the disruption of fungal cell membrane integrity and increased permeability frontiersin.orgcreative-biolabs.com. Such disruption can result in the leakage of essential cellular contents, ultimately inhibiting fungal growth and potentially causing cell death frontiersin.org. While the exact molecular targets and pathways are still being elucidated, the ability of isovelleral to interfere with the structural and functional integrity of the fungal cell membrane is considered a primary mechanism for its antifungal effects frontiersin.orgcreative-biolabs.com. Research indicates that this compound can inhibit the germination of conidia from various fungi, highlighting its potential as a natural fungicide dntb.gov.ua.

Inhibition of Fungal Conidia Germination

This compound exerts antifungal effects by inhibiting the germination of fungal conidia . This mechanism is considered a key aspect of its potential as a natural fungicide . Research indicates that this compound can effectively inhibit the germination of conidia from fungi such as Alternaria brassicicola researchgate.net. Studies have shown significant antifungal activity against conidial germination of A. brassicicola at vapor concentrations as low as 0.05 ppm (w/v) researchgate.net. The inhibition of germination appears to be fungicidal, as conidia did not germinate even after the removal of the volatile compound researchgate.net. While the exact molecular targets remain under investigation, it is believed to involve disruption of fungal cell membrane integrity and interference with essential cellular processes .

Interference with Essential Fungal Metabolic Processes

Beyond inhibiting conidia germination, this compound is thought to interfere with essential fungal metabolic processes . The antifungal activity attributed to this compound's interaction with fungal cell membranes can lead to increased permeability and leakage of cellular contents . This disruption not only inhibits fungal growth but also suggests an interference with specific enzymes involved in fungal metabolism . While the precise metabolic pathways affected are not fully elucidated, the disruption of membrane integrity points towards potential interference with processes vital for fungal survival and growth .

Broad-Spectrum Antimicrobial Effects Against Bacterial and Yeast Pathogens

In addition to its antifungal properties, this compound has demonstrated broad-spectrum antimicrobial effects against various bacterial and yeast pathogens . Studies have shown activity against organisms including Escherichia coli and Candida utilis . This highlights its potential for development into new antibacterial and antifungal agents .

Cellular and Sub-cellular Biological Activities

The biological impact of this compound extends to cellular and sub-cellular levels, involving cytotoxicity and interactions with biomolecules like DNA.

Mechanisms of Cytotoxicity in Various Cell Lines

This compound exhibits cytotoxic effects in various cell lines acs.org. Studies have reported cytotoxicity against a range of tested cell lines with IC₅₀ values typically in the micromolar range acs.org. For instance, (+)-isovelleral has shown cytotoxicity against tested cell lines with IC₅₀ values ranging from 2.8 to 30.2 μM acs.org. The presence of an aldehyde functionality in its structure appears to be linked to its significant cytotoxic effects acs.org.

Mutagenic Pathways and Dependence on Absolute Stereochemistry

Research indicates that this compound may exhibit mutagenic properties, particularly in certain species within the Russulaceae family acs.org. Studies using the Ames test have revealed that the mutagenic activity of this compound can be dependent on its absolute stereochemistry scispace.com. Natural (+)-isovelleral has been found to be approximately 10 times more mutagenic towards the Ames tester strain TA98 than (-)-isovelleral nih.gov. This suggests that the interaction of this compound and its derivatives with DNA is influenced by the absolute stereochemistry of the unsaturated dialdehyde moiety scispace.com. The two enantiomers of a cyclopropane (B1198618) ring isomer of this compound also possess negligible mutagenicity compared to (+)-isovelleral nih.gov.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound like this compound relates to its biological effects. These studies aim to identify the key structural features responsible for activity and, in the case of QSAR, to develop mathematical models that can predict activity based on structural parameters. This compound, a pungent fungal sesquiterpene, has been investigated in this regard, particularly focusing on its irritant and other biological activities. bmrb.io

Elucidation of Essential Structural Features for Biological Potency (e.g., Unsaturated 1,4-Dialdehyde Moiety)

Research into the biological activity of this compound and related compounds has consistently highlighted the critical role of the unsaturated 1,4-dialdehyde moiety. This functional group, also found in other pungent terpenoids, is considered essential for many of their observed biological effects, including pungency and antimicrobial activity. bmrb.ionih.govscispace.comnih.govarkat-usa.orgbiorxiv.orgresearchgate.net

The α,β-unsaturated 1,4-dialdehyde functionality is believed to exert its effects through its reactivity as an electrophile. scispace.com This reactivity allows it to interact covalently with nucleophilic centers in biological molecules, such as the ε-amino groups of lysine residues or free sulfhydryl groups in proteins. biorxiv.orgresearchgate.net This interaction can lead to the formation of adducts, potentially disrupting protein function or other cellular processes. scispace.combiorxiv.orgresearchgate.net Studies on various terpenoids containing this moiety, including this compound, have demonstrated a correlation between the presence of this functional group and biological activities like pungency and antimicrobial effects. nih.govscispace.comnih.govarkat-usa.orgbiorxiv.orgresearchgate.net

For example, studies comparing this compound analogues have shown that retaining the bicyclo unifi.itnih.govhept-2-en-1,2-dicarbaldehyde system, which contains the unsaturated 1,4-dialdehyde, is important for cytotoxic and antimicrobial activities. researchgate.net Analogues that maintain this core structure exhibit activity comparable to or even exceeding that of natural this compound, while modifications leading to its absence or alteration result in significantly reduced potency. researchgate.net

Impact of Stereoisomerism on Differential Biological Activities

Stereoisomerism, the spatial arrangement of atoms in a molecule, can significantly influence biological activity. solubilityofthings.comeuropa.eu In the case of this compound, studies comparing different stereoisomers have revealed notable differences in their biological profiles. scispace.comnih.govnih.gov

While the antimicrobial and cytotoxic activities of the enantiomers of isovelleral (including this compound, which is a stereoisomer) may be comparable, their mutagenic activity can differ significantly. scispace.comnih.govnih.gov For instance, natural (+)-isovelleral has been reported to be approximately 10 times more mutagenic towards Ames' tester strain TA98 than (-)-isovelleral. scispace.comnih.govnih.gov This suggests that the specific three-dimensional orientation of the molecule, particularly around the unsaturated dialdehyde moiety, plays a crucial role in its interaction with DNA and subsequent mutagenic effects. scispace.comnih.gov

Furthermore, stereoisomerism can impact the affinity of this compound for specific biological targets. Studies have shown that while both (+)- and (-)-isovelleral may have similar affinity for the vanilloid receptor, they can exhibit significantly different affinities for other receptors, such as the dopamine D1 receptor. nih.gov This highlights how subtle differences in stereochemistry can lead to differential interactions with biological macromolecules, resulting in varied biological outcomes.

Computational Approaches to Predict Activity Based on Structural Parameters

Computational approaches, including QSAR and molecular modeling techniques, are valuable tools in predicting the biological activity of compounds based on their structural parameters. arxiv.orgnih.govnih.govfrontiersin.orgajrconline.org While specific detailed QSAR studies solely focused on predicting this compound's activity based on a wide range of structural descriptors were not extensively detailed in the search results, the principles of these approaches are applicable.

QSAR studies generally involve developing mathematical models that correlate structural descriptors (e.g., physicochemical properties, electronic features, spatial arrangements) with biological activity data. nih.govajrconline.org These models can then be used to predict the activity of new or untested compounds based on their calculated descriptors. nih.govajrconline.org The reactivity of the unsaturated 1,4-dialdehyde moiety, its electrophilic nature, and the specific stereochemical configuration of this compound are all structural parameters that could be incorporated into computational models. scispace.comnih.govbiorxiv.orgresearchgate.net

Molecular docking and dynamics simulations are other computational methods that can provide insights into the interaction of this compound with potential biological targets, such as receptors or enzymes. nih.govnih.gov By simulating the binding of this compound to the active site of a protein, these methods can help predict binding affinity and identify key interaction points, further elucidating the structural basis of its activity. nih.govnih.gov The differential receptor affinities observed for this compound stereoisomers, for instance, could be investigated computationally to understand the structural features driving these selective interactions. nih.gov

Although specific published QSAR models for this compound were not prominently found, the application of such computational techniques, considering the critical unsaturated 1,4-dialdehyde moiety and the impact of stereochemistry, would be a logical step in further understanding and predicting its biological activities and those of its analogues. scispace.comnih.govbiorxiv.orgresearchgate.net

Advanced Analytical and Spectroscopic Research Methodologies for Iso Isovelleral

Comprehensive Structural Elucidation Techniques

Structural elucidation is a multi-faceted process that utilizes a combination of spectroscopic methods to determine the complete molecular structure, including connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules measurlabs.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the comprehensive structural characterization of Iso-isovelleral.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number, chemical environment, and coupling interactions of hydrogen atoms within the molecule. ¹³C NMR reveals the carbon skeleton and the different types of carbon atoms present measurlabs.com. Analysis of chemical shifts and coupling constants in these spectra provides initial clues about the functional groups and connectivity.

2D NMR: Two-dimensional NMR experiments offer more detailed information about through-bond and through-space correlations between nuclei, which are crucial for assigning signals and establishing the complete structure measurlabs.comemerypharma.com.

COSY (Correlation Spectroscopy): ¹H-¹H COSY reveals correlations between protons that are coupled to each other through one or more bonds, typically two or three bonds emerypharma.comsdsu.edu. This helps in establishing proton spin systems.

HSQC (Heteronuclear Single Quantum Correlation): ¹H-¹³C HSQC shows correlations between protons and the carbons to which they are directly attached (one-bond connectivity) emerypharma.comsdsu.edu. This experiment is vital for assigning carbon signals based on known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C HMBC reveals correlations between protons and carbons that are separated by multiple bonds, typically two, three, or even four bonds emerypharma.comsdsu.edu. HMBC is particularly useful for establishing connectivity across quaternary carbons and for correlating different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows through-space correlations between nuclei that are in close spatial proximity, regardless of whether they are coupled through bonds. This technique is essential for determining the relative stereochemistry of a molecule rsc.org.

The application of these NMR techniques allows for the complete assignment of ¹H and ¹³C NMR signals and the confirmation of the molecular connectivity, providing a detailed picture of the this compound skeleton and its functional groups. For Isovelleral (B1219049), which is an isomer of this compound, NMR spectroscopy, including analysis of coupling constants, has been used to confirm its stereochemical configuration . Similarly, these methods would be applied to determine the specific structural and stereochemical features of this compound.

Mass Spectrometry (MS, GC-MS, MS/MS, High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structure through fragmentation analysis mdpi.comdrawellanalytical.com.

MS: Basic MS provides the mass-to-charge ratio (m/z) of the ionized molecule, allowing for the determination of its molecular weight. For this compound (C₁₅H₂₀O₂), the molecular weight is approximately 232.32 g/mol , and the monoisotopic mass is 232.14633 g/mol nih.govepa.gov.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of MS mdpi.comthermofisher.com. This hyphenated technique is suitable for volatile and semi-volatile compounds like sesquiterpenes. GC separates components in a mixture before they enter the MS, allowing for the analysis of complex samples and the determination of the retention time of this compound thermofisher.com.

MS/MS (Tandem Mass Spectrometry): MS/MS involves multiple stages of mass analysis, typically used for structural elucidation through fragmentation mdpi.comthermofisher.com. The parent ion of this compound can be selected and fragmented, and the resulting fragment ions are then analyzed. The fragmentation pattern provides characteristic information about the substructures present in the molecule. Triple quadrupole GC-MS/MS systems offer high selectivity and sensitivity for targeted analysis thermofisher.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to several decimal places mdpi.comjsmcentral.org. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments, which is crucial for confirming the molecular formula and identifying fragment ions jsmcentral.org. HR-MS has been used for validation of purity during the isolation of Isovelleral .

Together, these MS techniques provide complementary information. The molecular ion peak confirms the molecular weight and formula, while the fragmentation pattern offers insights into the compound's structural features. HRMS provides the precision needed for accurate elemental composition determination.

X-ray Crystallography for Definitive Absolute Configuration

X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained researchgate.netresearchgate.net. The determination of absolute configuration using X-ray diffraction is based on anomalous scattering, which causes small differences in the intensities of diffracted X-rays for certain reflections (Bijvoet pairs) in non-centrosymmetric crystals researchgate.netmit.edu.

While obtaining high-quality crystals can be a limitation, X-ray crystallography offers unparalleled accuracy in determining the precise arrangement of atoms in space researchgate.net. This is particularly important for chiral molecules like this compound, where the absolute stereochemistry at each chiral center significantly impacts its properties and potential biological activity. Although specific X-ray crystallographic data for this compound was not found in the search results, single-crystal X-ray analysis has been mentioned for determining the absolute configuration of organic compounds tdx.cat. Advancements in the technique, such as the Hooft-Spek and Parsons quotient methods, have made it possible to confidently determine absolute configurations even for compounds containing only light atoms like oxygen, without the need for heavy atom derivatives, provided crystal quality is high mit.edu.

Advanced Spectroscopic Methods for Isomer Differentiation and Purity Assessment

Beyond the core NMR and MS techniques, other advanced spectroscopic methods and their combinations are valuable for differentiating isomers and assessing the purity of this compound.

Isomers, such as this compound and Isovelleral, share the same molecular formula but differ in their structural connectivity or stereochemistry nih.gov. While 1D and 2D NMR are powerful for distinguishing constitutional isomers and relative stereoisomers, differentiating enantiomers or closely related diastereomers might require additional techniques. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is sensitive to the presence of chiral centers and can be used to study the stereochemistry of chiral molecules . CD spectroscopy has been used in conjunction with NMR to confirm the configuration of Isovelleral .

Techniques that combine separation with spectroscopic detection are also crucial for purity assessment and isomer differentiation in mixtures. Hyphenated techniques like LC-MS and GC-MS are inherently valuable for separating components before analysis mdpi.comthermofisher.com. The retention time in chromatography serves as an additional piece of information for identifying and differentiating compounds, including isomers jsmcentral.org. High-resolution techniques in both MS and potentially NMR (if coupled with separation) can help resolve signals from closely eluting or structurally similar impurities or isomers mdpi.comthermofisher.com. Purity can be confirmed using chromatographic methods like HPLC with appropriate detectors, ensuring that the isolated compound is free from other components jsmcentral.org.

Chromatographic Separation and Purification Methodologies

The isolation of this compound from its natural source or reaction mixture, and its subsequent purification to a high degree of purity, typically involves chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile chromatographic technique for the separation, purification, identification, and quantification of compounds in a mixture jsmcentral.orgmdpi.com.

HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase jsmcentral.org. By optimizing the stationary phase (e.g., reversed-phase, normal-phase) and the composition and flow rate of the mobile phase, effective separation of this compound from other components can be achieved mdpi.com.

Compound Isolation and Purification: Both analytical and preparative scale HPLC are employed. Analytical HPLC is used for method development, monitoring separation efficiency, and purity assessment jsmcentral.org. Preparative HPLC allows for the injection of larger sample volumes and the collection of purified fractions of this compound jsmcentral.orgmdpi.com. This is often a crucial step in isolating pure compounds from complex natural extracts or synthesis reaction mixtures . Gradient elution, where the mobile phase composition is changed over time, is commonly used to improve the separation of compounds with a wide range of polarities mdpi.com.

Quantification: HPLC equipped with suitable detectors (such as UV-Vis or Mass Spectrometry detectors) can be used to quantify the amount of this compound in a sample jsmcentral.orgpaspk.org. This is achieved by comparing the peak area or height of this compound in the sample chromatogram to a calibration curve generated using standards of known concentration jsmcentral.orgpaspk.org.

HPLC, often in conjunction with other chromatographic methods like column chromatography, is a standard approach for obtaining pure samples of sesquiterpenes like this compound for subsequent spectroscopic analysis and further research .

Thin-Layer Chromatography (TLC) for Purity Assessment and Fraction Monitoring

Thin-layer chromatography (TLC) is a fundamental and widely used technique for the rapid assessment of the purity of this compound samples and for monitoring the progress of purification procedures, such as column chromatography. wisc.eduglobalresearchonline.net TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (an organic solvent or mixture). wisc.eduglobalresearchonline.net For this compound, TLC on silica gel plates is commonly employed. globalresearchonline.netmdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific stationary and mobile phase conditions and can be used to assess purity and identify the presence of impurities. biotage.comteledyneisco.com Monitoring fractions collected during column chromatography by TLC allows for the identification of fractions containing this compound and the assessment of their relative purity before pooling. mdpi.comteledyneisco.com Optimizing the solvent system in TLC is crucial to achieve adequate separation of this compound from co-occurring compounds, aiming for an Rf value typically between 0.1 and 0.4 for optimal correlation with isocratic flash chromatography. biotage.comteledyneisco.com Visualizing this compound spots on TLC plates can be achieved using UV light or by spraying with a visualizing agent such as anisaldehyde/sulfuric acid followed by heating. researchgate.net

Preparative Column Chromatography Techniques (e.g., Silica Gel)

Preparative column chromatography, particularly using silica gel as the stationary phase, is a cornerstone technique for isolating and purifying this compound from crude extracts or reaction mixtures on a larger scale than TLC. shrisitaramdas.comcolumn-chromatography.com In this technique, a column is packed with silica gel, and the sample is loaded onto the top. shrisitaramdas.com A mobile phase is then passed through the column, eluting the compounds based on their differing affinities for the stationary and mobile phases. shrisitaramdas.com Silica gel chromatography is effective for this compound due to the compound's polarity, allowing for separation from less polar lipids and other terpenes. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve better separation of compounds with a range of polarities. For example, a gradient of hexane (B92381) and ethyl acetate (B1210297) is a common solvent system used in silica gel chromatography for the purification of sesquiterpenes. Preparative column chromatography can yield fractions containing enriched or purified this compound, which are then typically analyzed by TLC or other analytical methods to assess purity before pooling and further characterization. rochester.edu Spherical silica gel is often preferred over irregular shaped silica gel for preparative chromatography due to its ability to form more uniform column beds, leading to enhanced resolution and reproducibility. kanto.co.jp

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a significant role in understanding the structural characteristics, reactivity, and biological interactions of this compound at a molecular level. These methods complement experimental studies by providing insights into conformational preferences, reaction mechanisms, and potential biological targets.

Molecular Mechanics Calculations for Conformer Analysis

Molecular mechanics (MM) calculations are employed to analyze the possible three-dimensional arrangements, or conformers, of this compound and to estimate their relative energies. nih.govucsb.edu MM force fields, such as MMFFs or AMBER*, use classical physics principles to approximate the potential energy of a molecule based on its bond lengths, bond angles, torsion angles, and non-bonded interactions. researchgate.netnih.gov Conformational analysis using MM typically involves generating a variety of possible conformers through systematic or random changes in torsional angles and then minimizing the energy of each conformer. ucsb.edu This allows for the identification of the lowest-energy (most stable) conformers and the exploration of the conformational landscape of this compound. ucsb.edu For instance, molecular mechanics calculations using MacroModel with the MMFFs force field have been used to determine the lowest energy conformer of this compound analogues. researchgate.net Analyzing the relative energies and structural features of different conformers can provide insights into the molecule's flexibility and how its shape might influence its reactivity or binding to biological targets.

Density Functional Theory (DFT) Studies for Reaction Pathways and Stereoselectivity

Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the electronic structure, reaction pathways, and stereoselectivity of chemical transformations involving this compound. researchgate.netnih.gov DFT can provide more accurate descriptions of molecular properties and reaction mechanisms compared to molecular mechanics, particularly when bond breaking or formation is involved. Studies using DFT can help elucidate the energetics and transition states of reactions that this compound undergoes, such as thermal isomerizations or reactions involving its aldehyde groups or cyclopropane (B1198618) ring. dntb.gov.ua DFT calculations can also be used to understand the factors that govern the stereochemical outcome of reactions, which is particularly relevant for this compound given its multiple stereocenters. nih.govnumberanalytics.com For example, DFT calculations have been used to corroborate the stability of specific stereochemical configurations in related bicyclic systems and to understand the factors controlling regio- and enantioselectivity in reactions forming chiral cyclopropanes. nih.gov

Predictive Modeling of Fragmentation and Rearrangement Chemistries

Predictive modeling techniques can be applied to study the fragmentation and rearrangement chemistries of this compound, which is particularly relevant for its analysis by mass spectrometry and for understanding its potential degradation pathways. These models, often based on computational algorithms and databases of known fragmentation patterns, can predict how the this compound molecule is likely to break apart under different ionization or energy conditions. Understanding the fragmentation pathways is essential for interpreting mass spectral data and confirming the structure of this compound and its potential metabolites or degradation products. While specific studies on predictive modeling of this compound fragmentation were not extensively detailed in the search results, the general principles of computational prediction of mass spectrometry fragmentation and rearrangement apply to complex organic molecules like this compound.

Bioassay Development and Advanced Screening Protocols

Research into the biological activities of this compound necessitates the development and application of various bioassays and advanced screening protocols to evaluate its effects on different biological targets and processes.

In Vitro Cellular and Enzymatic Assays for Activity Profiling

In vitro cellular and enzymatic assays are fundamental tools for the initial screening and profiling of the biological activities of compounds like this compound. These assays allow for the assessment of a compound's effects on various cellular processes and enzymatic pathways under controlled laboratory conditions.

Studies investigating the activity of unsaturated sesquiterpene dialdehydes, including this compound, have employed in vitro methods to determine their effects. For instance, this compound (referred to as compound 8) has been tested for antimicrobial, algaecidal, cytotoxic, and mutagenic activity thieme-connect.com. Alongside isovelleral (compound 7), isoisovelleral was identified as one of the most active compounds among those tested in a comparative study thieme-connect.com. Research on analogues of isovelleral has also included biological assays to compare their antimicrobial and cytotoxic activities with the natural product (+)-isovelleral researchgate.net. These assays are essential for understanding the spectrum of biological effects exerted by this compound and its related structures.

General in vitro cell-based assays, such as cell viability and cytotoxicity assays (e.g., MTS assay), are widely used to measure the impact of compounds on cellular health and proliferation nih.govlawbc.compromega.de. These assays typically involve exposing cells to different concentrations of the compound and measuring metabolic activity or membrane integrity as indicators of viability. Enzymatic assays can further pinpoint specific molecular targets by assessing the compound's effect on enzyme activity. While specific detailed data tables for this compound from these assays were not extensively available in the search results, the mention of its testing in such panels thieme-connect.com indicates their application in its activity profiling.

Reporter Gene and Calcium Imaging Assays for Receptor Activation Studies

Reporter gene assays and calcium imaging are powerful techniques used to investigate how compounds activate or modulate specific cellular receptors and signaling pathways.

Calcium imaging assays are particularly useful for studying compounds that interact with ion channels, such as Transient Receptor Potential (TRP) channels, which are involved in sensory transduction. Studies on isovelleral (CID 37839), a closely related compound, have demonstrated its ability to excite sensory neurons through the activation of TRPA1, an ion channel implicated in inflammatory pain signaling nih.govnih.gov. These studies utilized ratiometric Ca2+ imaging on cultured murine dorsal root ganglion (DRG) neurons and examined the effects on cloned TRPA1 channels in heterologous cells using fluorescent Ca2+ imaging and patch clamp electrophysiology nih.gov. Isovelleral was also found to exhibit antagonist activity at TRPV1 receptors nih.govbmrb.iophysiology.org. Calcium imaging involves using fluorescent indicators that change their fluorescence properties upon binding to intracellular calcium ions, allowing researchers to monitor changes in intracellular calcium concentration in response to compound application nmi.dethermofisher.com. While these specific findings regarding TRPA1 and TRPV1 activation are reported for isovelleral (CID 37839), the structural similarity between isovelleral and this compound (CID 163806) suggests that this compound may warrant investigation using similar calcium imaging approaches to determine if it shares or has distinct activity on these or other ion channels.

Reporter gene assays are employed to study the regulation of gene expression and the activation of cell signaling pathways thermofisher.comberthold.com. These assays involve introducing a construct into cells where a reporter gene (e.g., luciferase, beta-galactosidase) is linked to a promoter or regulatory element of interest. The activity of the reporter gene, which is easily quantifiable, serves as an indirect measure of the activation of the pathway or the strength of the regulatory element thermofisher.comberthold.compromega.com.au. While a direct application of reporter gene assays specifically for this compound in the context of receptor activation was not prominently found in the search results, these assays are broadly applicable to studying the downstream effects of receptor activation, such as the activation of transcription factors like NF-κB, which has been explored in the context of fungal substances researchgate.net.

Mutagenicity Testing Protocols (e.g., Ames Test)

Mutagenicity testing is a critical aspect of the safety assessment of chemical compounds, evaluating their potential to induce genetic mutations. The Ames test, a widely used bacterial reverse mutation assay, is a standard protocol for this purpose nih.govecotestsl.combiotoxicity.com.

Research has investigated the mutagenic activity of this compound using the Ames test. Comparative studies on unsaturated sesquiterpene dialdehydes have shown that both isovelleral (compound 7) and isoisovelleral (compound 8) exhibited mutagenic activity in the Salmonella/microsome assay thieme-connect.com. Specifically, isovelleral has been reported as a potent mutagen in the Salmonella/microsome assay using strains like TA98, TA2637, and TA100, with activity often observed without metabolic activation (S9 mix) nih.govnih.gov.

A study comparing the mutagenic activity of the enantiomers of isovelleral and a cyclopropane ring isomer (potentially this compound or a related isomer) towards Ames tester strain TA98 found that natural (+)-isovelleral was approximately 10 times more mutagenic than (-)-isovelleral nih.gov. Importantly, the cyclopropane ring isomer showed negligible mutagenicity compared to (+)-isovelleral in this specific assay nih.gov. This finding highlights potential differences in the biological activities, including mutagenicity, between closely related isomers like isovelleral and this compound, emphasizing the need for specific testing of this compound. The Ames test protocol typically involves exposing specific strains of Salmonella typhimurium bacteria, which are deficient in their ability to synthesize histidine, to the test compound. Mutations that restore the histidine synthesis pathway allow the bacteria to grow on a histidine-deficient medium, and the number of revertant colonies is counted as an indicator of mutagenicity nih.govecotestsl.combiotoxicity.com.

Future Directions and Emerging Research Avenues for Iso Isovelleral

Exploration of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of complex natural products like iso-isovelleral, likely originating from fungi, involves intricate enzymatic pathways. While studies have touched upon the biosynthesis of related fungal sesquiterpenes, including aspects of isovelleral (B1219049) production involving enzymes from Lactarius vellereus, the specific genes and enzymes responsible for the unique structural features and stereochemistry of this compound remain largely uncharacterized in the available research nih.govscirp.org. Future research efforts should focus on the identification and characterization of the complete biosynthetic gene cluster dedicated to this compound production in its natural sources, likely within the Russulaceae fungal family nih.govresearchgate.net. Employing advanced genomic, transcriptomic, and proteomic techniques, coupled with in vitro enzyme assays, will be essential to unravel the specific enzymatic cascade, including cyclases, oxidases, and other modifying enzymes, that lead to the formation of the bicyclo nih.govscbt.comhept-2-en-1,2-dicarbaldehyde core and the precise stereochemical configuration of this compound nih.gov. A comprehensive understanding of these biosynthetic pathways could pave the way for heterologous expression and metabolic engineering strategies aimed at sustainable and potentially scalable production of this compound.

Identification of Novel Molecular Targets and Intracellular Signaling Pathways

Research on isovelleral has indicated its interactions with transient receptor potential (TRP) channels, including activation of TRPA1 and antagonism of TRPV1, and its influence on calcium signaling pathways scbt.comscbt.comresearchgate.net. However, the specific molecular targets and intracellular signaling pathways modulated by this compound have not been extensively elucidated in the provided literature. Given that this compound is a structural isomer of isovelleral nih.govnih.gov, it is reasonable to hypothesize that their biological interactions and downstream effects may differ. Future research should prioritize the identification of the precise molecular targets of this compound using a combination of biochemical and cell-based assays. Investigating its impact on various intracellular signaling cascades through techniques such as phosphoproteomics and pathway analysis will be essential to fully understand its cellular mechanisms of action and potential physiological effects.

Application in Sustainable Agriculture and Biocontrol Strategies Against Plant Pathogens

Natural products derived from fungi, including sesquiterpenes, have shown promise as biocontrol agents for managing plant diseases nih.govresearchgate.netresearchgate.netdntb.gov.ua. Isovelleral, the isomer of this compound, has demonstrated antifungal activity against certain plant-pathogenic fungi researchgate.netdntb.gov.uajst.go.jp. Although specific studies on the application of this compound in sustainable agriculture or as a biocontrol agent are limited in the provided search results, its structural relationship to isovelleral suggests this as a compelling area for future research. Evaluating the efficacy of this compound against a diverse range of plant pathogens, including fungal and bacterial species, is a necessary step. Further research should investigate its mechanism of action against these pathogens, its stability in various environmental conditions, and its potential impact on non-target organisms to assess its suitability as a sustainable and environmentally friendly alternative to conventional pesticides. Its potential activity at low concentrations, similar to observations with isovelleral researchgate.net, could be a valuable characteristic for agricultural applications.

In-depth Studies on Enantiomeric-Specific Biological Activities and Applications

This compound, possessing multiple stereocenters nih.gov, exists as distinct enantiomers. Comparative studies involving (+)-isovelleral, (-)-isovelleral, and the enantiomers of this compound (referred to as compound 2) have revealed notable differences in their biological profiles. Specifically, the enantiomers of this compound demonstrated negligible mutagenicity when tested using Ames' tester strain TA98, in contrast to the significantly higher mutagenicity observed for natural (+)-isovelleral nih.gov. This finding strongly emphasizes the importance of conducting in-depth studies to delineate the specific biological activities associated with each individual this compound enantiomer. Future research should focus on resolving the enantiomers of this compound and comprehensively evaluating their separate biological effects, including antimicrobial, cytotoxic, and any other relevant activities. Understanding these enantiomer-specific differences is paramount for determining which stereoisomer, if any, possesses desirable biological properties for potential therapeutic or agricultural applications and for guiding the development of enantioselective synthesis or separation methods.

| Compound | Mutagenicity (relative to (+)-Isovelleral) | Antimicrobial Activity | Cytotoxic Activity | Vanilloid Receptor Affinity | Dopamine (B1211576) D1 Receptor Affinity |

| (+)-Isovelleral | 1 (reference) nih.gov | Comparable to (-)-Isovelleral nih.gov | Comparable to (-)-Isovelleral nih.gov | Same as (-)-Isovelleral nih.gov | Different from (-)-Isovelleral nih.gov |

| (-)-Isovelleral | Approximately 0.1 nih.gov | Comparable to (+)-Isovelleral nih.gov | Comparable to (+)-Isovelleral nih.gov | Same as (+)-Isovelleral nih.gov | Different from (+)-Isovelleral nih.gov |

| This compound Enantiomers | Negligible nih.gov | Not specified in source nih.gov | Not specified in source nih.gov | Not specified in source nih.gov | Not specified in source nih.gov |

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Answer : Publish raw data (spectra, chromatograms) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register experimental protocols on platforms like OSF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.